N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Description
This compound features a benzodioxol-5-yl group linked via an acetamide moiety to a substituted dihydropyridinone core. The dihydropyridinone ring contains a hydroxymethyl group and a 2-methylphenylmethoxy substituent, which may influence its physicochemical properties and biological interactions. The molecular formula and weight can be inferred from structurally related compounds in the evidence, such as N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (Molecular Formula: C₂₅H₂₀N₄O₅S; Molecular Weight: 488.52 g/mol) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-15-4-2-3-5-16(15)13-29-22-10-25(18(12-26)9-19(22)27)11-23(28)24-17-6-7-20-21(8-17)31-14-30-20/h2-10,26H,11-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSZYJGJWWXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridinone ring and the hydroxymethyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridinone ring can be reduced to a pyridine derivative.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyridinone ring would produce a pyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” may be studied for its potential biological activity. This could include investigations into its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In an industrial context, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Linkages
a. 2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-(2-Methylphenyl)Acetamide ()
- Core Structure: Replaces the dihydropyridinone with a thiazolidinone ring.
- The benzylidene substituent in this analogue differs from the 2-methylphenylmethoxy group in the target, which could alter steric and electronic interactions .
b. N-(2-(tert-Butyl)Phenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Phenyl(Pyridin-2-yl)Methyl)Acetamide ()
- Core Structure : Incorporates an indole ring with a chlorobenzoyl group.
- Key Differences : The bulky tert-butyl and pyridinylmethyl groups may reduce solubility compared to the target compound’s benzodioxol and hydroxymethyl substituents. The chlorobenzoyl moiety could confer distinct pharmacokinetic properties, such as increased lipophilicity .
c. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide ()
- Core Structure : Features a dioxothiazolidine ring conjugated to a benzamide.
Functional Group Variations
- Benzodioxol vs. Methoxyphenyl : The target compound’s benzodioxol group () may offer superior metabolic stability compared to the methoxyphenyl group in N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide , where the methoxy group could increase susceptibility to oxidative metabolism .
- Hydroxymethyl vs.
Analytical and Computational Comparisons
Molecular Networking and MS/MS Fragmentation ()
- Fragmentation Patterns : The target compound’s benzodioxol and acetamide groups may yield characteristic fragment ions (e.g., m/z 149 for benzodioxol cleavage) similar to those of ’s analogue. Clustering via cosine scores (>0.8) would indicate structural homology .
- Metabolite Dereplication : Compared to ’s fluorophenyl-containing acetamide, the target compound’s fragmentation profile may differ due to the absence of halogen substituents .
Crystallographic Analysis
- Software Tools : The target compound’s crystal structure may be resolved using SHELX () or WinGX (), similar to other acetamide derivatives in the evidence .
- Packing Interactions : The hydroxymethyl group in the target compound could participate in hydrogen-bonding networks, unlike the hydrophobic tert-butyl group in ’s indole derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
